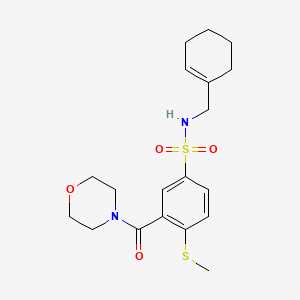![molecular formula C18H20FN3O3 B5489074 6-(4-fluorophenyl)-2-hydroxy-N-[2-(4-morpholinyl)ethyl]nicotinamide](/img/structure/B5489074.png)
6-(4-fluorophenyl)-2-hydroxy-N-[2-(4-morpholinyl)ethyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-fluorophenyl)-2-hydroxy-N-[2-(4-morpholinyl)ethyl]nicotinamide, also known as FH-NH2, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a nicotinamide derivative that has been synthesized using a unique method that involves the use of fluorobenzene, morpholine, and nicotinic acid.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-2-hydroxy-N-[2-(4-morpholinyl)ethyl]nicotinamide involves the inhibition of the NF-κB signaling pathway. This pathway is involved in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis. 6-(4-fluorophenyl)-2-hydroxy-N-[2-(4-morpholinyl)ethyl]nicotinamide inhibits the activation of NF-κB, which leads to the suppression of inflammation and the inhibition of tumor growth.
Biochemical and Physiological Effects
6-(4-fluorophenyl)-2-hydroxy-N-[2-(4-morpholinyl)ethyl]nicotinamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It also inhibits the expression of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 6-(4-fluorophenyl)-2-hydroxy-N-[2-(4-morpholinyl)ethyl]nicotinamide has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-(4-fluorophenyl)-2-hydroxy-N-[2-(4-morpholinyl)ethyl]nicotinamide in lab experiments is its high purity and yield. This ensures that the results obtained from experiments are reliable and reproducible. However, one of the limitations of using 6-(4-fluorophenyl)-2-hydroxy-N-[2-(4-morpholinyl)ethyl]nicotinamide is its high cost, which may limit its use in some research studies.
Future Directions
There are several future directions for the research on 6-(4-fluorophenyl)-2-hydroxy-N-[2-(4-morpholinyl)ethyl]nicotinamide. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its use as an anti-tumor agent. Further studies are needed to fully understand the mechanism of action of 6-(4-fluorophenyl)-2-hydroxy-N-[2-(4-morpholinyl)ethyl]nicotinamide and its potential therapeutic applications.
Conclusion
In conclusion, 6-(4-fluorophenyl)-2-hydroxy-N-[2-(4-morpholinyl)ethyl]nicotinamide is a novel small molecule that has potential therapeutic applications in the treatment of various diseases. Its unique synthesis method and mechanism of action make it an attractive candidate for further research studies. Further studies are needed to fully understand the biochemical and physiological effects of 6-(4-fluorophenyl)-2-hydroxy-N-[2-(4-morpholinyl)ethyl]nicotinamide and its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of 6-(4-fluorophenyl)-2-hydroxy-N-[2-(4-morpholinyl)ethyl]nicotinamide involves the reaction of fluorobenzene, morpholine, and nicotinic acid in the presence of a catalyst. The reaction proceeds via a series of steps that involve the formation of intermediates, which are then converted into 6-(4-fluorophenyl)-2-hydroxy-N-[2-(4-morpholinyl)ethyl]nicotinamide. The yield of this synthesis method is high, and the purity of the compound is also excellent.
Scientific Research Applications
6-(4-fluorophenyl)-2-hydroxy-N-[2-(4-morpholinyl)ethyl]nicotinamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective effects. It has also been shown to be effective in treating various diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
6-(4-fluorophenyl)-N-(2-morpholin-4-ylethyl)-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c19-14-3-1-13(2-4-14)16-6-5-15(18(24)21-16)17(23)20-7-8-22-9-11-25-12-10-22/h1-6H,7-12H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEBWJZBGKZNBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=C(NC2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5488995.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5489007.png)

![N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}norleucine](/img/structure/B5489031.png)
amine hydrochloride](/img/structure/B5489053.png)
![N-{3-[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-3-oxopropyl}methanesulfonamide](/img/structure/B5489054.png)
![N-(3-phenylpropyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5489057.png)
![N-ethyl-5-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]-2-pyrimidinamine](/img/structure/B5489064.png)
![ethyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5489065.png)
![N-(3-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5489068.png)
![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5489093.png)
![2-amino-4-[3-(pyridin-2-ylmethoxy)phenyl]-6-(1H-pyrrol-3-yl)nicotinonitrile](/img/structure/B5489100.png)
